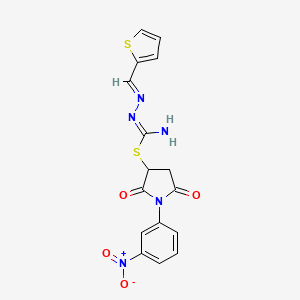
2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, commonly known as DNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 109-112°C. This compound has been studied extensively for its unique properties, including its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and energy expenditure.
Mecanismo De Acción
The mechanism of action of DNP involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. This uncoupling results in the dissipation of the proton gradient, leading to increased energy expenditure and metabolic rate. DNP has also been shown to increase the production of reactive oxygen species (ROS) in mitochondria, leading to oxidative stress and potential toxicity.
Biochemical and Physiological Effects:
DNP has been shown to have a range of biochemical and physiological effects. In addition to its uncoupling properties, DNP has been shown to increase glucose uptake and utilization, improve insulin sensitivity, and reduce oxidative stress. However, DNP has also been associated with potential toxicity, including hyperthermia, liver damage, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNP has several advantages and limitations for use in lab experiments. One of the primary advantages is its potent uncoupling properties, making it a useful tool for studying mitochondrial function and metabolism. However, DNP's potential toxicity and narrow therapeutic window make it difficult to use in vivo experiments. Additionally, DNP's lipophilic nature makes it challenging to administer in aqueous solutions, limiting its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on DNP. One area of interest is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders. Additionally, research is needed to better understand the potential toxic effects of DNP and to identify strategies to mitigate these effects. Finally, further research is needed to explore the potential applications of DNP in other fields, including cancer research and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, or DNP, is a unique chemical compound with potent mitochondrial uncoupling properties. While DNP has shown promise for the treatment of metabolic disorders, its potential toxicity and narrow therapeutic window make it a challenging compound to work with in lab experiments. Further research is needed to better understand the potential applications and limitations of DNP in various fields.
Métodos De Síntesis
The synthesis of DNP involves the reaction between 2-nitrobenzoyl chloride and 2-(3,4-dimethylphenyl)acetic acid in the presence of a base such as triethylamine. The reaction yields DNP as a yellow crystalline powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DNP has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology. One of the primary areas of research involves the use of DNP as a mitochondrial uncoupler. Mitochondrial uncoupling refers to the process of disrupting the coupling between electron transport and ATP synthesis, leading to increased energy expenditure and metabolic rate. DNP has been shown to be a potent uncoupling agent, making it a promising candidate for the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-7-8-13(9-12(11)2)16(19)10-23-17(20)14-5-3-4-6-15(14)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZPLTKGWKFIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 2-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5849964.png)

![4-[1-cyano-2-(4-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5849984.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)
